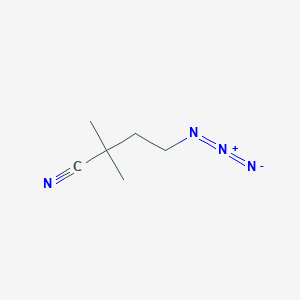![molecular formula C19H26N2O3 B2709993 2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid CAS No. 544462-20-6](/img/structure/B2709993.png)
2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C19H26N2O3 . It has a molecular weight of 330.43 . The IUPAC name for this compound is 2-[(4-benzyl-1-piperazinyl)carbonyl]cyclohexanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H26N2O3/c22-18(16-8-4-5-9-17(16)19(23)24)21-12-10-20(11-13-21)14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2,(H,23,24) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 330.43 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current literature.Applications De Recherche Scientifique
Development of Fluorine-18-labeled 5-HT1A Antagonists : A study synthesized fluorinated derivatives of WAY 100635 using various acids in place of cyclohexanecarboxylic acid. These compounds were radiolabeled with fluorine-18 for biological properties evaluation in rats, showing potential for assessing dynamic changes in serotonin levels (Lang et al., 1999).
Oxidative Metabolism in Antidepressant Development : This research focused on the metabolism of Lu AA21004, a novel antidepressant, revealing the formation of various metabolites including benzoic acid derivatives. This study is crucial for understanding the drug's metabolic pathways (Hvenegaard et al., 2012).
Electrophysiological Responses to 5-HT1A Receptor Activation : Investigating cyclohexanecarboxylic acid derivatives, this study examined their impact on serotonin receptors, providing insights into their potential therapeutic applications (Corradetti et al., 2005).
Melanocortin Receptor Ligands Synthesis : Research on piperazine analogues of the melanocortin 4 receptor (MC4R) agonist "THIQ" showed activity in melanocortin MC(1,3-5) receptor binding studies. This work contributes to the development of treatments targeting these receptors (Mutulis et al., 2004).
Fused Pyran Derivatives Synthesis : A study explored acid-catalyzed condensations with cyclic carbon nucleophiles, leading to the synthesis of xanthene derivatives. This research has implications for the development of new organic compounds (Singh et al., 1996).
Synthesis of 2,6-Bridged Piperazine-3-Ones : The study detailed the synthesis of various piperazine derivatives, which are significant for the development of pharmaceuticals and other chemical compounds (Veerman et al., 2003).
Solid-Phase Immobilized Ketones Alkylation : This research described the preparation and application of new solid supports for the immobilization of ketones, relevant in chemical synthesis and pharmaceutical research (Lazny & Michalak, 2002).
Synthesis of Benzochromene Derivatives : A study synthesized 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives and evaluated their cytotoxic potencies, which is important for the development of new cancer treatments (Ahagh et al., 2019).
Synthesis of Piperazine Derivatives via DABCO Bond Cleavage : This review investigated the synthesis of piperazine derivatives using DABCO, highlighting various applications in creating biologically active compounds (Halimehjani & Badali, 2019).
Coordination Polymers Based on Zn(II)/Cd(II) Ions : The study utilized bicarboxylate- and bipyridine-containing linear ligands with d10 metals to create polymeric compounds, contributing to the field of material science and nanotechnology (Wang et al., 2011).
Propriétés
IUPAC Name |
2-(4-benzylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c22-18(16-8-4-5-9-17(16)19(23)24)21-12-10-20(11-13-21)14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBJXOSYXVXMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2709912.png)




![N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2709919.png)


![3-Propyl-1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2709925.png)
![benzo[d][1,3]dioxol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2709926.png)
![2-ethoxy-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2709927.png)
![4-[[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2709928.png)
![[4-(3-Fluoropropoxy)phenyl]methanol](/img/structure/B2709930.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2709932.png)